molecular formula C14H14N2O2 B012397 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol CAS No. 100234-62-6

1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol

Cat. No.: B012397
CAS No.: 100234-62-6
M. Wt: 242.27 g/mol
InChI Key: BKAUNKSTECWQGT-UHFFFAOYSA-N
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Description

1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol is a heterocyclic compound belonging to the indole family. It is a natural product found in the plant Picrasma quassioides . The compound has a molecular formula of C14H14N2O2 and a molecular weight of 242.27 g/mol . Its structure includes a pyridoindole core with an ethyl group at position 1, a methoxy group at position 4, and a hydroxyl group at position 8.

Mechanism of Action

Preparation Methods

The synthesis of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the use of p-toluenesulfonic acid in toluene can yield the desired indole product . Industrial production methods typically involve multi-step synthesis starting from simpler organic molecules, followed by purification processes to achieve high purity levels.

Chemical Reactions Analysis

1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group at position 8 can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen-containing ring.

    Substitution: Electrophilic substitution reactions can occur at various positions on the indole ring, especially at the methoxy and ethyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol has several scientific research applications:

Comparison with Similar Compounds

1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h4-7,16-17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAUNKSTECWQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C2=C1NC3=C2C=CC=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Reactant of Route 2
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Reactant of Route 3
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Reactant of Route 4
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Reactant of Route 5
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Reactant of Route 6
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Customer
Q & A

Q1: What is the mechanism of action of Picrasidine J in inhibiting HNSCC metastasis?

A1: While the exact molecular target of Picrasidine J remains unknown, research suggests it exerts its anti-metastatic effects by influencing several key processes:

  • Epithelial-Mesenchymal Transition (EMT) Inhibition: Picrasidine J disrupts EMT, a process crucial for cancer cell invasion and metastasis. It achieves this by upregulating epithelial markers like E-cadherin and ZO-1 while downregulating mesenchymal markers like beta-catenin and Snail. []
  • KLK-10 Suppression: Picrasidine J reduces the expression of KLK-10, a serine protease implicated in cancer progression and metastasis. []
  • ERK Pathway Modulation: The compound appears to affect the Extracellular signal-Regulated Kinase (ERK) signaling pathway by reducing ERK phosphorylation, potentially disrupting downstream events crucial for tumor cell survival, proliferation, and metastasis. []

Q2: What is the structural characterization of Picrasidine J?

A2: The provided research articles offer partial structural information:

  • Chemical Name: 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol []
  • Class: β-Carboline alkaloid []

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